REACTION_CXSMILES
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[ClH:1].[CH3:2][C:3]([CH3:11])([CH2:7][N:8]([CH3:10])[CH3:9])[C:4](O)=[O:5]>S(Cl)(Cl)=O>[ClH:1].[CH3:2][C:3]([CH3:11])([CH2:7][N:8]([CH3:10])[CH3:9])[C:4]([Cl:1])=[O:5] |f:0.1,3.4|
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Name
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|
Quantity
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1.76 g
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Type
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reactant
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Smiles
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Cl.CC(C(=O)O)(CN(C)C)C
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
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Duration
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30 min
|
Name
|
|
Type
|
|
Smiles
|
Cl.CC(C(=O)Cl)(CN(C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |